Methyl 3-amino-3-(4-fluorophenyl)butanoate
Description
Methyl 3-amino-3-(4-fluorophenyl)butanoate is a chemical compound with the molecular formula C11H14FNO2 It is a derivative of butanoic acid and contains an amino group and a fluorophenyl group
Properties
IUPAC Name |
methyl 3-amino-3-(4-fluorophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-11(13,7-10(14)15-2)8-3-5-9(12)6-4-8/h3-6H,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGGJOBSKSUZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(C1=CC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1513358-53-6 | |
| Record name | methyl 3-amino-3-(4-fluorophenyl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(4-fluorophenyl)butanoate typically involves the esterification of 3-amino-3-(4-fluorophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(4-fluorophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 3-amino-3-(4-fluorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(4-fluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate
- Methyl 3-amino-4-(3-fluorophenyl)butanoate
- Methyl 3-amino-4-(4-chlorophenyl)butanoate
Uniqueness
Methyl 3-amino-3-(4-fluorophenyl)butanoate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct pharmacological and chemical properties compared to its analogs .
Biological Activity
Methyl 3-amino-3-(4-fluorophenyl)butanoate (MAB) is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of MAB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MAB is characterized by the following chemical structure:
- Chemical Formula : C11H14FNO2
- Molecular Weight : 215.24 g/mol
- IUPAC Name : Methyl (3-amino-3-(4-fluorophenyl)butanoate)
The presence of a fluorine atom in the phenyl ring enhances the compound's lipophilicity, which can influence its bioavailability and interaction with biological targets.
1. Inhibition of Enzymatic Activity
MAB has been investigated for its ability to inhibit certain enzymes that play crucial roles in various biological pathways. In particular, studies have shown that compounds with similar structures can act as inhibitors of serine hydrolases and other enzymes involved in metabolic processes.
2. Anti-inflammatory Properties
Research indicates that MAB may exhibit anti-inflammatory effects by modulating pathways associated with inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Study: Inhibition of ABHD Enzymes
A study focusing on the inhibition of α/β-hydrolase domain (ABHD) enzymes demonstrated that compounds structurally related to MAB exhibited significant inhibitory activity against ABHD3. The most potent inhibitors showed IC50 values in the low micromolar range, indicating that MAB could potentially serve as a lead compound for further development in this area .
Table 1: Comparative IC50 Values for Related Compounds
| Compound Name | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| This compound | ABHD3 | 0.14 |
| Compound A | ABHD3 | 0.10 |
| Compound B | ABHD4 | 0.03 |
Toxicity and Safety Profile
The safety profile of MAB has not been extensively documented; however, preliminary studies suggest that it exhibits low toxicity in vitro. Further toxicological evaluations are necessary to establish its safety for therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
